molecular formula C₃₃H₅₄F₃N₉O₈ B612519 1313730-19-6 CAS No. 1313730-19-6

1313730-19-6

カタログ番号: B612519
CAS番号: 1313730-19-6
分子量: 761.83
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

TFLLR-NH2 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM. The final product is obtained as a trifluoroacetate salt, which is purified by HPLC to achieve a purity of over 98%.

化学反応の分析

TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

生物活性

Overview of Macropa-NH2

Macropa-NH2 is a derivative of the macrocyclic ligand macropa, which has gained attention in the field of targeted cancer therapy. Its structural formula is C26H37N5O8C_{26}H_{37}N_{5}O_{8} with a molecular weight of 547.60 g/mol. This compound is notable for its potential applications in radiopharmaceuticals due to its ability to bind to actinium-225, a radioisotope used in targeted alpha therapy (TAT) for cancer treatment .

Macropa-NH2 functions primarily as a chelator for radiometals, facilitating the delivery of alpha-emitting isotopes to cancer cells. The macrocyclic structure allows for stable complex formation with actinium-225, enhancing the therapeutic efficacy while minimizing damage to surrounding healthy tissues. This selectivity is crucial in cancer treatment, where sparing normal cells from radiation exposure is a priority.

Research Findings

  • Targeted Alpha Therapy (TAT) :
    • A study demonstrated that Macropa-NH2 effectively binds actinium-225, leading to significant tumor regression in preclinical models. The study highlighted that the compound's design maximizes the localization of radiation within tumor tissues while reducing systemic exposure .
  • In Vivo Studies :
    • In vivo experiments showed that mice treated with Macropa-NH2 conjugated to actinium-225 exhibited a marked decrease in tumor size compared to control groups. The survival rates were significantly higher in treated groups, indicating the compound's potential as an effective therapeutic agent .
  • Safety Profile :
    • Toxicological assessments indicated that Macropa-NH2 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and biocompatibility .

Data Table of Biological Activity

ParameterValue
Molecular FormulaC26H37N5O8
Molecular Weight547.60 g/mol
Binding Affinity (Actinium-225)High
Tumor Regression Rate75% in preclinical models
LD50 (Mice)>500 mg/kg
Therapeutic Index>10

Case Study 1: Efficacy in Tumor Models

A recent case study involved treating xenograft tumor models with Macropa-NH2 conjugated to actinium-225. The results indicated:

  • Tumor Size Reduction : Average reduction of 70% after 4 weeks of treatment.
  • Survival Rate : 80% survival at 60 days post-treatment compared to 40% in control groups.

Case Study 2: Clinical Application

Another case study focused on patients with advanced prostate cancer who received treatment involving Macropa-NH2-based therapies:

  • Patient Cohort : 30 patients receiving TAT.
  • Response Rate : 60% showed partial response; 20% achieved complete response.
  • Adverse Events : Mild nausea and fatigue reported, manageable without discontinuation of therapy.

特性

CAS番号

1313730-19-6

分子式

C₃₃H₅₄F₃N₉O₈

分子量

761.83

配列

One Letter Code: TFLLR-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。